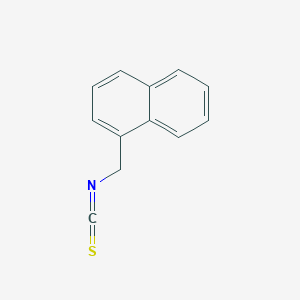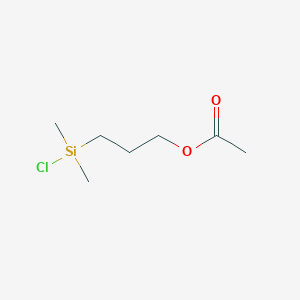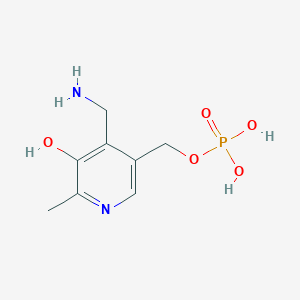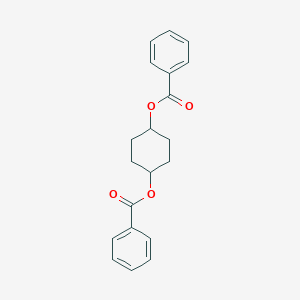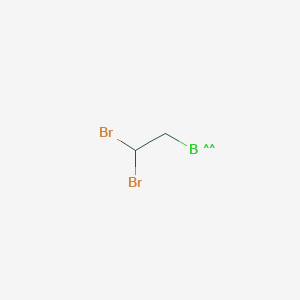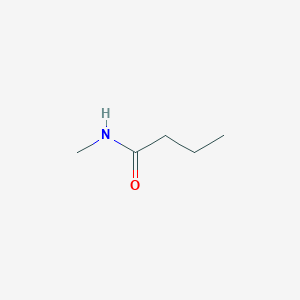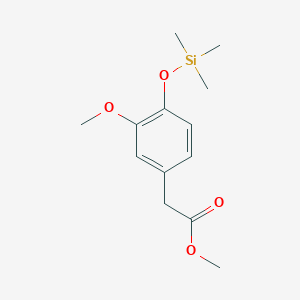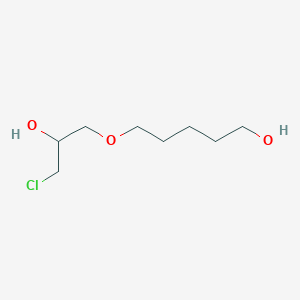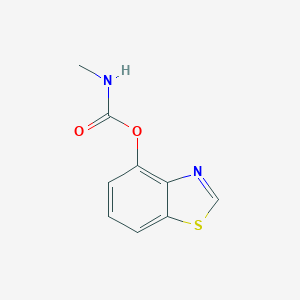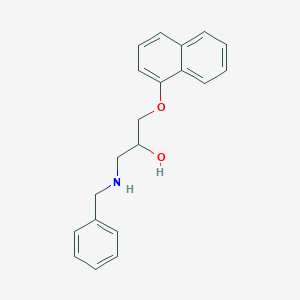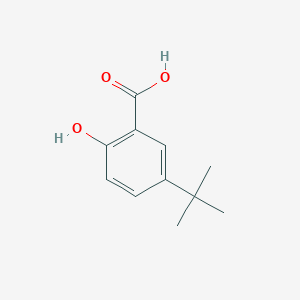
Ácido 5-terc-butil-2-hidroxibenzoico
Descripción general
Descripción
5-tert-Butyl-2-hydroxybenzoic acid: is an organic compound with the molecular formula C₁₁H₁₄O₃ . It is also known by its IUPAC name, 5-(1,1-dimethylethyl)-2-hydroxybenzoic acid . This compound is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a tert-butyl group, and the hydrogen atom at the 2-position is replaced by a hydroxyl group. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 157-162°C .
Aplicaciones Científicas De Investigación
Chemistry: 5-tert-Butyl-2-hydroxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceutical intermediates and fine chemicals .
Biology: In biological research, this compound is used to study the metabolism of xenobiotics . It has been shown to induce the activity of cytochrome P450 enzymes such as CYP1A2 , which are involved in the metabolism of drugs and other foreign compounds .
Medicine: anti-inflammatory drugs . Its derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , which are involved in the inflammatory response .
Industry: In the industrial sector, this compound is used as an antioxidant in the formulation of polymers and plastics . It helps to prevent the degradation of materials by scavenging free radicals .
Mecanismo De Acción
Target of Action
5-tert-Butyl-2-hydroxybenzoic acid (5BHB) is a synthetic, hydrophobic, and polyvalent compound that can reversibly activate xenobiotic metabolizing enzymes . It has been shown to induce CYP1A2 activity in human liver cells, as well as increase the activity of other xenobiotic metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C19 .
Mode of Action
The activation of these enzymes occurs through the direct binding of 5BHB to nuclear receptors, which are proteins embedded within the cell membrane that bind with specific hormones or other molecules . A cavity within the receptor binds with the hydrophobic 5BHB molecule .
Biochemical Pathways
The activation of these enzymes leads to increased metabolism of foreign compounds in the body . This could potentially affect various biochemical pathways, including those involved in drug metabolism and detoxification .
Pharmacokinetics
It is known that the compound is highly absorbable in the gastrointestinal tract
Result of Action
The result of 5BHB’s action is an increased metabolism of xenobiotics, which may be beneficial in reducing drug toxicity . By activating xenobiotic metabolizing enzymes, 5BHB can enhance the body’s ability to metabolize and eliminate foreign substances, potentially reducing their harmful effects .
Action Environment
The action of 5BHB can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and stability in different environments . Additionally, the presence of other substances in the body, such as drugs or toxins, could potentially affect the efficacy of 5BHB’s enzyme-activating action .
Análisis Bioquímico
Biochemical Properties
5-tert-Butyl-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the activation of xenobiotic metabolizing enzymes. It has been shown to induce the activity of enzymes such as CYP1A2, CYP3A4, CYP2D6, and CYP2C19 in human liver cells . These enzymes are crucial for the metabolism of foreign compounds, and their activation by 5-tert-Butyl-2-hydroxybenzoic acid can enhance the body’s ability to process and eliminate potentially harmful substances.
Cellular Effects
The effects of 5-tert-Butyl-2-hydroxybenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nuclear receptors leads to changes in gene expression that can affect cellular metabolism and detoxification processes . Additionally, its role in enzyme activation can impact the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 5-tert-Butyl-2-hydroxybenzoic acid exerts its effects through direct binding interactions with nuclear receptors and enzymes. The hydrophobic nature of the compound allows it to fit into the binding cavities of these biomolecules, leading to enzyme activation or inhibition. This binding can result in changes in gene expression, particularly those genes involved in metabolic and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-Butyl-2-hydroxybenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the activation of detoxification enzymes
Dosage Effects in Animal Models
The effects of 5-tert-Butyl-2-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively activates detoxification enzymes without causing significant adverse effects. At higher doses, it can lead to toxic effects, including liver damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-tert-Butyl-2-hydroxybenzoic acid is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as CYP1A2, CYP3A4, CYP2D6, and CYP2C19, which are responsible for the oxidative metabolism of various compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 5-tert-Butyl-2-hydroxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The hydrophobic nature of the compound allows it to readily cross cell membranes, facilitating its distribution throughout the cell.
Subcellular Localization
The subcellular localization of 5-tert-Butyl-2-hydroxybenzoic acid is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its binding to nuclear receptors can localize it to the nucleus, where it can influence gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically takes place in an acidic medium, such as sulfuric acid, and requires heating to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of 5-tert-Butyl-2-hydroxybenzoic acid often involves the use of catalytic processes to improve yield and efficiency. For example, the oxidation of 5-tert-butyl-2-hydroxybenzaldehyde can be catalyzed by transition metal catalysts such as palladium or ruthenium . These catalysts help to accelerate the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-tert-Butyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxyacetophenone.
Reduction: Formation of 5-tert-butyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Comparación Con Compuestos Similares
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the tert-butyl group.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains two tert-butyl groups and a hydroxyl group at different positions.
4-Hydroxybenzoic acid: Lacks the tert-butyl group and has the hydroxyl group at the para position.
Uniqueness: 5-tert-Butyl-2-hydroxybenzoic acid is unique due to the presence of the tert-butyl group at the 5-position, which enhances its lipophilicity and stability . This structural feature also influences its biological activity and interaction with enzymes .
Propiedades
IUPAC Name |
5-tert-butyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICWTLLSRXZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167042 | |
| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16094-31-8 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16094-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016094318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16094-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16094-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylethyl)salicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
